Product packaging for l-Carnitine fumarate(Cat. No.:)

l-Carnitine fumarate

Cat. No.: B1631465
M. Wt: 277.27 g/mol
InChI Key: HNSUOMBUJRUZHJ-UEMBJLSASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Carnitine Fumarate is a high-purity, research-grade chemical compound (CAS 90471-79-7) with the molecular formula C11H19NO7 and a molecular weight of 276.264 g/mol . It is an off-white to white crystalline powder, readily soluble in water . This reagent is provided for research applications and is strictly For Research Use Only; it is not intended for diagnostic, therapeutic, or personal use. In scientific research, this compound is primarily investigated for its dual components. The L-carnitine moiety is a crucial quaternary ammonium compound that plays an essential role in cellular energy metabolism by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for beta-oxidation . This central role makes it a compound of interest in studies related to metabolic pathways, cellular bioenergetics, and muscle physiology . Recent investigative studies have also highlighted its potential antimicrobial and antibiofilm properties. Research indicates that this compound exhibits effects against oral streptococcal strains, including Streptococcus mutans and Streptococcus sobrinus , with studies reporting Minimum Inhibitory Concentration (MIC) values and demonstrating its ability to disrupt biofilm formation . The fumarate portion of the molecule can contribute to the Krebs cycle, adding another dimension to its metabolic research applications. Together, these properties make this compound a valuable compound for researchers in fields spanning microbiology, biochemistry, and nutrition science. Proper storage recommendations are at 2-8°C in a cool, well-ventilated area, away from heat and sources of ignition .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19NO7 B1631465 l-Carnitine fumarate

Properties

Molecular Formula

C11H19NO7

Molecular Weight

277.27 g/mol

IUPAC Name

(E)-but-2-enedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C7H15NO3.C4H4O4/c1-8(2,3)5-6(9)4-7(10)11;5-3(6)1-2-4(7)8/h6,9H,4-5H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t6-;/m1./s1

InChI Key

HNSUOMBUJRUZHJ-UEMBJLSASA-N

SMILES

C[N+](C)(C)CC(CC(=O)[O-])O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C[N+](C)(C)C[C@@H](CC(=O)[O-])O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Scientific Research Applications

Cardiovascular Health

Therapeutic Use in Ischemia

L-Carnitine fumarate is primarily recognized for its cardioprotective properties. Research indicates that it can significantly reduce the risk of organ ischemia, particularly in the heart. A patent describes its use in preventing and treating ischemic conditions by improving oxygen supply to cardiac tissues . The compound's non-hygroscopic nature facilitates its use in solid pharmaceutical formulations, enhancing stability during storage and processing.

Clinical Evidence

A study highlighted the protective effects of this compound on ischemic hearts, demonstrating that it can improve functional recovery in myocardial tissue . The compound has been shown to exert a synergistic effect when combined with other forms of L-carnitine, enhancing its therapeutic efficacy against ischemic damage.

Weight Management and Metabolic Health

Impact on Body Composition

This compound has been investigated for its role in weight management. A clinical trial involving overweight individuals showed that supplementation with this compound led to significant reductions in body weight and serum triglyceride levels compared to placebo groups . This suggests that the compound may enhance fat oxidation and energy metabolism.

Motivation Training Synergy

The same study indicated that the benefits of L-carnitine supplementation were amplified when combined with motivational training, emphasizing the importance of lifestyle factors in achieving weight loss goals .

Antibacterial Properties

Inhibition of Oral Pathogens

Recent research has demonstrated the antibacterial potential of this compound against oral bacteria such as Streptococcus mutans. In vitro studies showed a significant reduction in bacterial counts after treatment with this compound, indicating its potential as an adjunct therapy for oral health . The compound exhibited up to 99.999% bacteriostatic effects at optimal concentrations over time.

Male Fertility Enhancement

Sperm Quality Improvement

This compound has also been studied for its effects on male fertility. Research indicates that it can improve sperm quality and mitigate oxidative stress-induced damage caused by environmental toxins . In animal studies, supplementation with this compound showed promising results in restoring histological alterations in testicular tissues and enhancing spermatogenesis following chemotherapy-induced damage .

Summary of Findings and Case Studies

The following table summarizes key findings from various studies on this compound:

Application Study/Trial Findings
Cardiovascular HealthPatent EP1133289A1Effective in preventing cardiac ischemia; enhances oxygen supply to tissues.
Weight ManagementClinical Trial (24 males)Significant weight loss; decreased triglycerides; improved body composition.
Antibacterial EffectsStudy on Streptococcus mutansUp to 99.999% reduction in bacterial counts; potential for oral health therapy.
Male FertilityAnimal Study on copper-induced toxicityImproved sperm quality; restored testicular function post-chemotherapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

L-Carnitine Fumarate vs. Isovaleryl this compound (Iso-V-LC)

  • Efficacy in Bone Health :
    Iso-V-LC demonstrates superior osteoblast proliferation and collagen synthesis compared to this compound. At a 10-fold lower concentration (10⁻³ M), Iso-V-LC matched the osteoblast activity of this compound at 10⁻² M, indicating higher potency in bone regeneration .
  • Structural Advantage :
    The isovaleryl group in Iso-V-LC enhances mitochondrial energy production, making it more effective in age-related bone loss models .

This compound vs. Acetyl-L-Carnitine (ALCAR)

  • Bioavailability and Neurological Effects: ALCAR, an acetylated form, crosses the blood-brain barrier more efficiently, targeting cognitive function and oxidative stress reduction in aged rats.
  • Metabolic Roles :
    While ALCAR focuses on brain energy metabolism, this compound prioritizes cardiac and skeletal muscle energy via fumarate’s role in the Krebs cycle .

This compound vs. L-Carnitine Tartrate

  • Applications :
    L-Carnitine tartrate is favored in sports nutrition for reducing muscle damage and soreness post-exercise, whereas this compound is prioritized for cardiovascular health due to fumaric acid’s synergy with cardiac energy pathways .
  • Bioavailability :
    Both forms enhance absorption, but fumarate’s integration into energy cycles may offer longer-lasting metabolic support compared to tartrate .

This compound vs. Propionyl-L-Carnitine (PLCAR)

  • Targeted Effects :
    PLCAR is specialized for peripheral vascular diseases, improving blood flow and reducing ischemia. In contrast, this compound’s broader metabolic support makes it suitable for general energy enhancement and oxidative stress reduction .

Comparative Data Tables

Table 1: Key Functional Differences Between L-Carnitine Derivatives

Compound Primary Application Bioavailability Enhancer Notable Advantage Reference
This compound Cardiovascular health Fumaric acid Dual support for heart and muscle energy
Iso-V-LC Bone regeneration Isovaleryl group 10x higher osteoblast potency
ALCAR Cognitive function Acetyl group Enhanced brain barrier penetration
L-Carnitine Tartrate Exercise recovery Tartaric acid Reduces muscle fatigue
PLCAR Peripheral vascular disease Propionyl group Improves blood flow in ischemia

Table 2: Efficacy in Preclinical Studies

Compound Model System Outcome Dose Comparison Reference
This compound Ethanol-induced gastric damage Reduced lipid peroxidation by 40% 200 mg/kg
Iso-V-LC Human osteoblasts Increased collagen synthesis by 50% 10⁻³ M vs. 10⁻² M (L-Carnitine)
ALCAR Aged rats 30% higher brain carnitine levels 100 mg/kg (equivalent dose)

Research Limitations and Contradictions

  • This may reflect species-specific responses or suboptimal dosing .
  • Confounding Factors : Systematic reviews () emphasize heterogeneity in carnitine studies, with many trials focusing on diseased populations, limiting generalizability to healthy individuals .

Q & A

Q. What is the mechanistic role of L-carnitine fumarate in cellular energy metabolism, and how can researchers validate its transport efficiency in vitro?

this compound facilitates fatty acid transport into mitochondria for β-oxidation, but its efficacy depends on experimental conditions. To validate transport efficiency:

  • Use radiolabeled fatty acids (e.g., ¹⁴C-palmitate) in cell cultures (e.g., osteoblasts or myocytes) and measure incorporation into mitochondrial fractions .
  • Quantify ATP production via luminometric assays under varying carnitine concentrations.
  • Compare results to controls with carnitine-deficient media or inhibitors (e.g., etomoxir) to isolate fumarate-specific effects .

Q. How do researchers assess the bioavailability of this compound in human intervention studies?

Bioavailability studies require:

  • Oral Challenge Protocols : Administer standardized this compound tablets (e.g., 693.5 mg/tablet, as validated by HPLC ) after an 8-hour fast.
  • Sampling : Collect plasma and urine at baseline, 24h, and 48h post-administration. Centrifuge samples at 3,000 rpm and store at −20°C to prevent degradation .
  • Analytical Methods : Use LC-MS/MS to quantify free L-carnitine and fumarate metabolites. Compare area-under-the-curve (AUC) values against intravenous baselines .

Q. What are common experimental models for studying this compound’s effects on lipid metabolism?

  • Animal Models : Swine studies with controlled diets (e.g., this compound + distillers grains) to measure backfat thickness and lean mass via dual-energy X-ray absorptiometry (DXA) .
  • In Vitro Models : Differentiated 3T3-L1 adipocytes treated with this compound to assess lipolysis (glycerol release) and gene expression (e.g., PPAR-α, CPT1A) .

Advanced Research Questions

Q. How should researchers design experiments to investigate interactions between this compound and other dietary components (e.g., DDGS)?

  • Factorial Design : Test this compound (e.g., 0, 50, 100 ppm) × DDGS (0%, 20%, 40%) in a randomized block design. Use SAS MIXED procedure to analyze linear/quadratic interactions and adjust covariates (e.g., hot carcass weight) .
  • Outcome Metrics : Measure growth rate, carcass lean percentage, and hepatic carnitine palmitoyltransferase (CPT) activity. Apply Bonferroni correction for multiple comparisons .

Q. How can contradictory findings on this compound’s efficacy in insulin resistance (IR) be reconciled?

A meta-analysis of 5 RCTs showed this compound reduces HOMA-IR (−0.724, p < 0.0001), but effects vary with duration (3–12 months) . To address contradictions:

  • Subgroup Analysis : Stratify by dosage (1–3 g/day), baseline BMI, and comorbidities (e.g., diabetes).
  • Mechanistic Studies : Measure IR-related biomarkers (e.g., adiponectin, TNF-α) alongside HOMA-IR to identify confounding pathways .

Q. What methodologies are optimal for longitudinal studies on this compound’s neuroprotective effects?

  • Cohort Design : Administer 1.5 g/day to aging populations with mild cognitive impairment. Use double-blinding and placebo controls.
  • Outcome Tools :
    • Cognitive assessments (MoCA, ADAS-Cog).
    • Brain imaging (fMRI for mitochondrial activity).
    • Plasma metabolomics to track fumarate and acetyl-CoA levels .

Key Methodological Recommendations

  • Statistical Rigor : Use mixed-effects models to account for pen/participant variability in animal/human trials .
  • Sample Integrity : Store biospecimens at −20°C and avoid freeze-thaw cycles to prevent analyte degradation .
  • Dose Validation : Confirm tablet potency via HPLC pre-trial to ensure consistency in intervention studies .

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